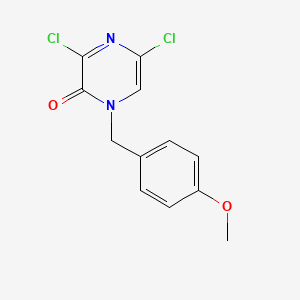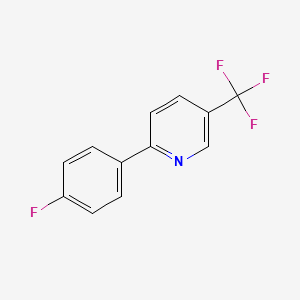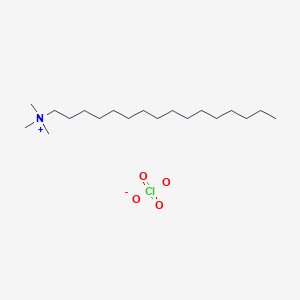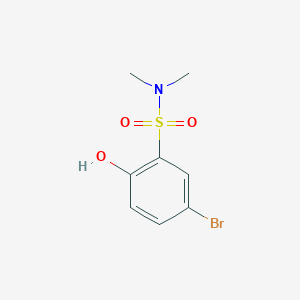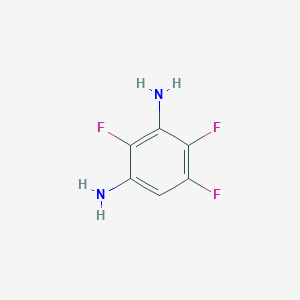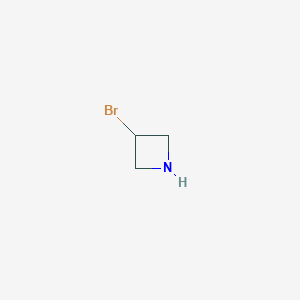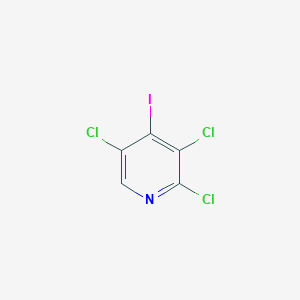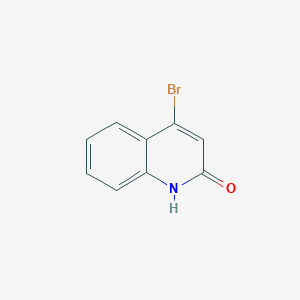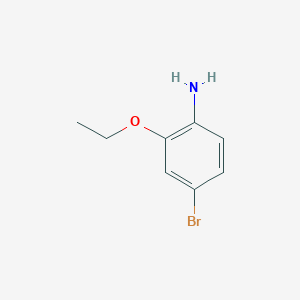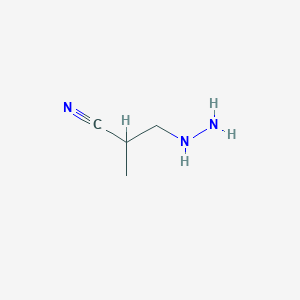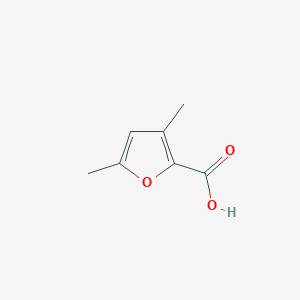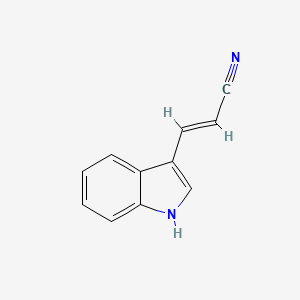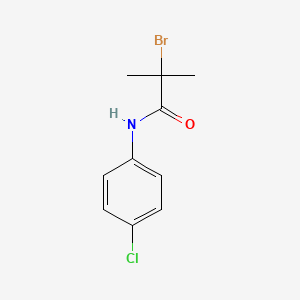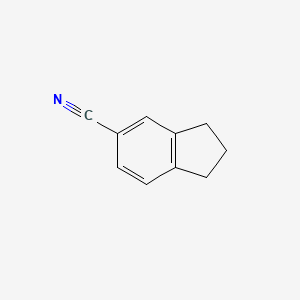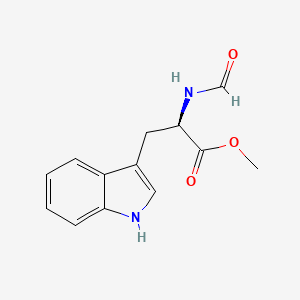
(R)-Methyl 2-formamido-3-(1H-indol-3-yl)propanoate
Vue d'ensemble
Description
“2-formamido-3-(1H-indol-3-yl)propanoate” is a chemical compound with the molecular formula C12H11N2O3 . It’s closely related to “ethyl 2-formamido-3-(1H-indol-3-yl)propanoate”, which has a molecular formula of C14H16N2O3 .
Molecular Structure Analysis
The molecular structure of these compounds involves a formamido group (NH-CO-) and an indol group (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring) .Physical And Chemical Properties Analysis
Detailed physical and chemical properties of these compounds are not provided in the available sources .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis and crystal structure of related compounds provide insight into the structural characteristics of (R)-Methyl 2-formamido-3-(1H-indol-3-yl)propanoate. Studies have been conducted to understand the crystal structure and synthesis of similar compounds, which can be instrumental in exploring the potential applications of (R)-Methyl 2-formamido-3-(1H-indol-3-yl)propanoate in various scientific fields (Shang et al., 2011).
Antifungal Properties
- Research on the antifungal properties of related bromopyrrole alkaloids, which share structural similarities with (R)-Methyl 2-formamido-3-(1H-indol-3-yl)propanoate, has been conducted. These studies contribute to understanding the potential antifungal applications of this compound (Yan Zhu et al., 2016).
Cancer Therapy
- The development of novel drug candidates for cancer therapy using compounds structurally similar to (R)-Methyl 2-formamido-3-(1H-indol-3-yl)propanoate has been explored. These studies provide valuable insights into the therapeutic potential of this compound in oncology (Yasemin Budama-Kilinc et al., 2020).
Chemical Reactions and Interactions
- Research has been conducted on the reactions and interactions involving compounds similar to (R)-Methyl 2-formamido-3-(1H-indol-3-yl)propanoate. These studies enhance understanding of the chemical properties and potential applications of the compound in various chemical reactions (Zdenko Časar et al., 2005).
Synthesis Techniques
- Innovative synthesis techniques for related compounds, which could be applied to (R)-Methyl 2-formamido-3-(1H-indol-3-yl)propanoate, have been explored. These techniques are crucial for efficient and cost-effective production of the compound for various applications (Zhiguang Peng et al., 2013).
Molecular Interactions
- Studies on the molecular interactions of related compounds provide insights into how (R)-Methyl 2-formamido-3-(1H-indol-3-yl)propanoate might interact at a molecular level, which is essential for its application in various scientific and medical fields (M. Rani et al., 2013).
Enzyme Inhibition
- Research on the inhibition of enzymes using indole-based compounds suggests potential applications of (R)-Methyl 2-formamido-3-(1H-indol-3-yl)propanoate in enzyme inhibition, which can be significant in pharmaceutical research and drug development (M. Nazir et al., 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl (2R)-2-formamido-3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-18-13(17)12(15-8-16)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7-8,12,14H,6H2,1H3,(H,15,16)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIQNHLOACCWMB-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 2-formamido-3-(1H-indol-3-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



